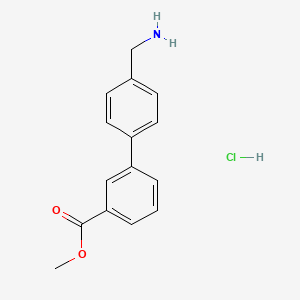

4'-Aminomethylbiphenyl-3-carboxylic acid methyl ester hydrochloride

CAS No.:

Cat. No.: VC13667516

Molecular Formula: C15H16ClNO2

Molecular Weight: 277.74 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C15H16ClNO2 |

|---|---|

| Molecular Weight | 277.74 g/mol |

| IUPAC Name | methyl 3-[4-(aminomethyl)phenyl]benzoate;hydrochloride |

| Standard InChI | InChI=1S/C15H15NO2.ClH/c1-18-15(17)14-4-2-3-13(9-14)12-7-5-11(10-16)6-8-12;/h2-9H,10,16H2,1H3;1H |

| Standard InChI Key | VFBVWIZMHBCSKO-UHFFFAOYSA-N |

| SMILES | COC(=O)C1=CC=CC(=C1)C2=CC=C(C=C2)CN.Cl |

| Canonical SMILES | COC(=O)C1=CC=CC(=C1)C2=CC=C(C=C2)CN.Cl |

Introduction

Chemical Identity and Structural Properties

Nomenclature and Molecular Structure

The compound is systematically named methyl 4'-(aminomethyl)-[1,1'-biphenyl]-3-carboxylate hydrochloride, reflecting its biphenyl backbone with substituents at the 3- and 4'-positions . The aminomethyl group () at the 4'-position and the methyl ester () at the 3-position are critical to its reactivity. The hydrochloride salt enhances stability and solubility in polar solvents .

The planar biphenyl system allows for π-π interactions, while the electron-rich aminomethyl and ester groups enable participation in nucleophilic and electrophilic reactions. X-ray crystallography data (unavailable in public records) would likely confirm a twisted biphenyl conformation due to steric hindrance between substituents.

Physicochemical Characteristics

Key properties include:

| Property | Value | Source |

|---|---|---|

| Molecular Formula | ||

| Molecular Weight | 277.74 g/mol | |

| Melting Point | Not reported | — |

| Solubility | Likely soluble in DMSO, methanol | |

| Storage Conditions | 2–8°C, inert atmosphere |

The absence of melting point data in literature underscores the need for further experimental characterization.

Synthesis and Industrial Preparation

Synthetic Routes

The compound is synthesized via a multi-step sequence involving:

-

Mannich Reaction: Introduction of the aminomethyl group to a biphenyl precursor. For example, reacting 3-hydroxy-4-methoxybiphenyl-3-carboxylic acid methyl ester with formaldehyde and dimethylamine under acidic conditions forms a dimethylaminomethyl intermediate .

-

Reductive Demethylation: Catalytic hydrogenation using palladium on carbon () and hydrogen gas () at 50–90°C removes methyl groups from methoxy substituents .

-

Salt Formation: Treatment with hydrochloric acid yields the hydrochloride salt .

A representative protocol from patent literature involves:

-

Step 1: Condensation of 3-hydroxy-4-methoxybenzoic acid methyl ester with formaldehyde and dimethylamine in acetic acid at 110°C for 5 hours .

-

Step 2: Hydrogenation of the intermediate at 6 kg/cm² pressure in methanol, followed by acid-base extraction to isolate the dealkylated product .

Purification and Quality Control

Purification typically involves column chromatography or recrystallization from hexane/ethyl acetate mixtures. High-performance liquid chromatography (HPLC) with UV detection (e.g., retention time ~7.05 min) ensures purity >95% . Impurities such as positional isomers (e.g., 3'-aminomethyl derivatives) are monitored using spiked HPLC methods .

| Supplier | Purity | Price (USD) | Packaging |

|---|---|---|---|

| American Custom Chemicals | 95% | $497.05 | 5 mg |

| Acrotein | 97% | $220 | 0.25 g |

These prices reflect its status as a low-volume, high-value specialty chemical .

Pharmaceutical Relevance

While direct therapeutic applications are unreported, structural analogs are employed in:

-

Kinase Inhibitors: Biphenyl motifs are common in ATP-binding site inhibitors (e.g., EGFR tyrosine kinase inhibitors) .

-

Anticancer Agents: Aminomethyl groups facilitate hydrogen bonding with biological targets .

-

Prodrug Synthesis: The methyl ester acts as a hydrolyzable prodrug moiety .

Future Directions

Further research should prioritize:

-

Biological Screening: Evaluate activity against cancer cell lines or microbial targets.

-

Process Optimization: Develop greener synthetic routes using biocatalysts or flow chemistry.

-

Crystallographic Studies: Resolve 3D structure to inform computational drug design.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume